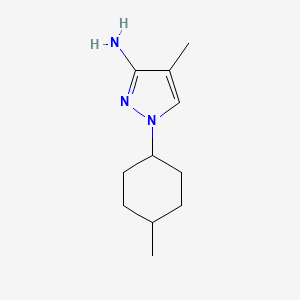

4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine

Description

4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a methyl-substituted pyrazole core and a 4-methylcyclohexyl group at the N1 position. Pyrazole amines are widely studied for their applications in medicinal chemistry and materials science due to their structural versatility and ability to engage in hydrogen bonding.

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

4-methyl-1-(4-methylcyclohexyl)pyrazol-3-amine |

InChI |

InChI=1S/C11H19N3/c1-8-3-5-10(6-4-8)14-7-9(2)11(12)13-14/h7-8,10H,3-6H2,1-2H3,(H2,12,13) |

InChI Key |

GFZFTGCNYXZDCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)N2C=C(C(=N2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with the 4-methyl group:

Attachment of the 4-methylcyclohexyl group: This step involves the reaction of the pyrazole derivative with 4-methylcyclohexyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Lipophilicity : The 4-methylcyclohexyl group in the target compound likely confers higher lipophilicity compared to pyridinyl () or thiophenyl () substituents, impacting solubility and membrane permeability .

- Steric Effects : Bulkier substituents (e.g., cyclopentylmethyl in ) may hinder rotational freedom and influence binding affinity in biological targets .

Physicochemical and Spectroscopic Data

Table 2: Experimental Data for Selected Compounds

Insights :

- Thermal Stability : The cyclopropyl-pyridine analog () has a defined melting point (104–107°C), suggesting moderate crystallinity .

- Spectral Trends : Aromatic protons in pyridine-containing analogs (e.g., δ 8.87 ppm in ) are deshielded compared to aliphatic cyclohexyl groups, aiding structural elucidation .

Biological Activity

4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family, characterized by its unique five-membered ring structure containing nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

- Molecular Formula : C12H18N2

- Molecular Weight : Approximately 206.29 g/mol

- CAS Number : 1343251-54-6

The structure of this compound features a methyl group and a 4-methylcyclohexyl group, which influence its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine exhibits several notable biological activities:

-

Antimicrobial Properties :

- In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

-

Anti-inflammatory Effects :

- Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially making it useful in the treatment of inflammatory diseases.

-

Potential as a Drug Candidate :

- Given its structural characteristics and biological activity, this compound is being investigated as a lead for developing new therapeutic agents in pharmacology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine, it is beneficial to compare it with structurally related compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 4-Methyl-1H-pyrazol-3-amine | 12383043 | Simpler structure without cyclohexyl substituents |

| 1-(4-methoxycyclohexyl)-4-methyl-1H-pyrazol-3-amine | N/A | Contains a methoxy group instead of amine |

| 4-Methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine | N/A | Similar structure but with a different cyclohexyl substitution |

This table highlights how the substitution pattern influences the biological activity and chemical properties of these compounds.

The mechanism by which 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The binding to these targets modulates their activity, which can vary depending on the specific application and biological system being studied.

Case Studies

While comprehensive clinical studies are still needed to fully elucidate the therapeutic potential of this compound, preliminary findings suggest promising avenues for further research:

-

Antimicrobial Studies :

- A study demonstrated that this compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibiotics.

-

Inflammatory Response Modulation :

- Research has shown that 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine can reduce pro-inflammatory cytokine production in vitro, suggesting its utility in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.